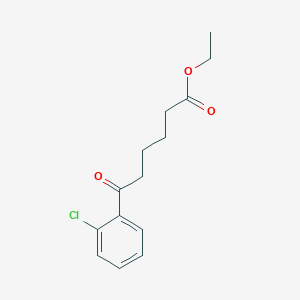

Ethyl 6-(2-chlorophenyl)-6-oxohexanoate

Description

Contextualization of Ketoester and Halogenated Aromatic Compounds in Advanced Organic Synthesis

Ketoesters are a class of organic compounds that feature both a ketone and an ester functional group. fiveable.me Their unique bifunctionality makes them highly versatile building blocks in organic synthesis. The presence of acidic protons on the carbon atom alpha to both carbonyl groups allows for the ready formation of stabilized enolates, which are key intermediates in a wide range of carbon-carbon bond-forming reactions. fiveable.mejove.com One of the most fundamental reactions involving ketoesters is the Claisen condensation, which is used to synthesize more complex β-keto esters. libretexts.org The acetoacetic ester synthesis is another classic example that utilizes the reactivity of β-keto esters to produce substituted ketones. jove.com These compounds serve as essential synthons for creating diverse and complex molecular architectures. researchgate.net

Halogenated aromatic compounds are hydrocarbons containing a benzene (B151609) ring to which one or more halogen atoms are attached. iloencyclopaedia.org These compounds are of significant interest due to their wide range of applications, particularly as intermediates in the synthesis of pharmaceuticals and advanced materials. numberanalytics.com The introduction of a halogen atom onto an aromatic ring, a process known as electrophilic aromatic substitution, alters the ring's reactivity and provides a handle for further chemical transformations. libretexts.orgyoutube.com For example, the halogen can act as a leaving group in nucleophilic aromatic substitution reactions or participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for constructing complex organic molecules.

Academic Significance of the 6-Oxohexanoate (B1234620) Scaffold in Synthetic Chemistry Research

The 6-oxohexanoate scaffold refers to a six-carbon chain containing a ketone at the 6-position and terminating in an ester or carboxylate group. This structural motif is a subtype of omega-oxo fatty acids. nih.gov Research into related structures, such as 6-aryl-4-oxohexanoic acids, highlights the academic interest in this type of scaffold. nih.govresearchgate.net Studies have described the synthesis of these compounds through methods like the condensation of levulinic acid with various aldehydes. nih.govresearchgate.net The interest in these scaffolds often stems from their potential biological activities. For instance, certain 6-aryl-4-oxohexanoic acids have been investigated for their anti-inflammatory properties, demonstrating the utility of this scaffold in medicinal chemistry research. nih.gov The core structure serves as a template that can be systematically modified to explore structure-activity relationships.

Research Trajectories for Aryl-Substituted Ketoesters

The field of aryl-substituted ketoesters is an active area of research in synthetic organic chemistry. A major focus is the development of new synthetic methods to access these compounds with high efficiency and selectivity. researchgate.net One significant research trajectory involves enantioconvergent synthesis, where a racemic mixture of a starting material is converted into a single enantiomer of the product. nih.govcore.ac.uk For example, the enantioconvergent arylation of racemic β-stereogenic α-keto esters using chiral catalysts has been developed to produce a wide array of β-stereogenic tertiary aryl glycolate (B3277807) derivatives with high levels of stereocontrol. nih.govorganic-chemistry.org

These advanced synthetic strategies are driven by the need to create complex, stereochemically defined molecules that are often key components of biologically active compounds. The ability to install aryl groups with specific stereochemistry is crucial in drug discovery and development. Research in this area also explores the scope of different arylating agents, such as arylboronic acids, and the development of novel catalytic systems to improve reaction yields and selectivities. organic-chemistry.org The ongoing efforts in this field aim to expand the synthetic toolbox available to chemists for the construction of valuable and complex molecular targets.

Properties

IUPAC Name |

ethyl 6-(2-chlorophenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO3/c1-2-18-14(17)10-6-5-9-13(16)11-7-3-4-8-12(11)15/h3-4,7-8H,2,5-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMRMJOJURNKID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645862 | |

| Record name | Ethyl 6-(2-chlorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-05-2 | |

| Record name | Ethyl 2-chloro-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(2-chlorophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Techniques in Ketoester Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular framework of Ethyl 6-(2-chlorophenyl)-6-oxohexanoate, allowing for the unambiguous assignment of proton and carbon signals and the elucidation of the connectivity between atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound offers a detailed map of the proton environments within the molecule. The ethyl ester moiety is readily identified by a characteristic triplet corresponding to the methyl protons (CH₃) and a quartet from the methylene (B1212753) protons (-O-CH₂-), a result of spin-spin coupling. The aliphatic chain protons present as a series of multiplets, with their chemical shifts influenced by their proximity to the electron-withdrawing carbonyl and ester groups. The protons on the carbon adjacent to the ester group (C2) are expected to be the most deshielded of the aliphatic chain, while those adjacent to the ketone (C5) will also exhibit a downfield shift. The aromatic protons on the 2-chlorophenyl ring display a complex splitting pattern in the aromatic region of the spectrum, a consequence of their distinct chemical environments and coupling interactions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl CH₃ | ~1.2 |

| Aliphatic CH₂ (C3, C4) | ~1.6-1.8 |

| Aliphatic CH₂ (C2) | ~2.3 |

| Aliphatic CH₂ (C5) | ~3.0 |

| Ethyl O-CH₂ | ~4.1 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides a definitive count of the unique carbon atoms in this compound. The two carbonyl carbons, one from the ester and one from the ketone, are the most downfield signals, appearing at distinct chemical shifts. The carbons of the 2-chlorophenyl ring will produce a set of signals in the aromatic region, with the carbon atom bonded to the chlorine atom showing a characteristic shift. The aliphatic carbons of the hexanoate (B1226103) chain and the ethyl group carbons will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl CH₃ | ~14 |

| Aliphatic CH₂ (C3, C4) | ~24-28 |

| Aliphatic CH₂ (C2) | ~34 |

| Aliphatic CH₂ (C5) | ~42 |

| Ethyl O-CH₂ | ~60 |

| Aromatic C | ~127-138 |

| Ester C=O | ~173 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Elucidation

To definitively assign the complex proton and carbon signals and to map the bonding network, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, helping to trace the connectivity through the aliphatic chain. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. These experiments provide the final pieces of the puzzle for a complete and unambiguous structural assignment of this compound.

Vibrational Spectroscopy Applications for Functional Group Identification

Vibrational spectroscopy techniques, FT-IR and FT-Raman, are powerful for identifying the key functional groups present in this compound by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is dominated by strong absorption bands corresponding to the stretching vibrations of its two carbonyl groups. The ester carbonyl (C=O) typically appears at a higher wavenumber (around 1735 cm⁻¹) compared to the ketone carbonyl (around 1690 cm⁻¹), which is conjugated with the aromatic ring. The C-O stretching of the ester group will also be prominent. The aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions, and the C-Cl stretch of the chlorophenyl group will also be present, typically in the fingerprint region.

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | ~1735 |

| C=O (Ketone) | Stretch | ~1690 |

| C-O (Ester) | Stretch | ~1200-1100 |

| C-H (Aromatic) | Stretch | ~3100-3000 |

| C=C (Aromatic) | Stretch | ~1600-1450 |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While carbonyl stretching vibrations are also visible in the Raman spectrum, they are typically weaker than in the IR. Conversely, the non-polar C=C bonds of the aromatic ring often produce strong Raman signals, aiding in the characterization of the phenyl group. The symmetric vibrations of the molecule are often more intense in the Raman spectrum, providing a more detailed fingerprint of the molecular structure. The combination of both FT-IR and FT-Raman data allows for a more robust and complete identification of the functional groups within this compound.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry serves as a cornerstone analytical technique in the structural elucidation of ketoesters such as this compound. This method provides crucial information for confirming the molecular formula and offers insights into the compound's structure through the analysis of its fragmentation patterns.

The nominal molecular weight of this compound is 268.74 g/mol , corresponding to the molecular formula C14H17ClO3. chemicalbook.com High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which can definitively confirm the elemental composition. The presence of the chlorine atom is a key isotopic marker, as it will produce a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak (M+), reflecting the natural isotopic abundance of 35Cl and 37Cl.

Subsequent fragmentation would be expected to proceed via several key pathways:

Alpha-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. This could result in the loss of the ethyl group from the ester or the alkyl chain from the ketone. The most prominent alpha-cleavage for aromatic ketones is the loss of the alkyl radical, leading to the formation of a stable acylium ion. For this compound, this would correspond to the formation of the 2-chlorobenzoyl cation.

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain possessing a γ-hydrogen. In this case, a hydrogen atom from the γ-carbon of the hexanoate chain can be transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene molecule and the formation of a resonance-stabilized enol radical cation.

Cleavage of the Ester Group: Fragmentation can also occur within the ester functionality, leading to the loss of the ethoxy group (-OCH2CH3) or ethylene (B1197577) via a rearrangement process.

An interactive table summarizing the predicted key fragments for this compound is provided below.

| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) | Fragmentation Pathway |

| [C7H4ClO]+ | 2-chlorobenzoyl cation | 139/141 | Alpha-cleavage at the ketone |

| [M - C2H5O]+ | 223/225 | Cleavage of the ethoxy group | |

| [M - C2H4]+ | 240/242 | McLafferty-type rearrangement | |

| [C6H4Cl]+ | 2-chlorophenyl cation | 111/113 | Cleavage of the C-C bond adjacent to the aromatic ring |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. While a specific crystal structure for this compound has not been reported in the searched literature, analysis of closely related compounds provides significant insight into the expected solid-state conformation.

For instance, the crystal structure of Ethyl 6-r-(2-chlorophenyl)-2-oxo-4-phenylcyclohex-3-ene-1-t-carboxylate reveals key structural features that are likely to be shared. nih.gov In this related molecule, the cyclohexene (B86901) ring adopts an envelope conformation with the substituents in equatorial positions to minimize steric hindrance. nih.gov The dihedral angles between the planes of the aromatic rings are also determined with high precision. nih.gov

In the solid state, the molecular packing of this compound would be governed by a combination of intermolecular forces, including van der Waals interactions and potentially weak C-H···O hydrogen bonds. The presence of the chlorine atom on the phenyl ring could also lead to halogen bonding interactions, which can influence the crystal packing.

A hypothetical table of crystallographic data, based on typical values for similar organic molecules, is presented below to illustrate the type of information obtained from an X-ray diffraction study.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.7 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1340 |

| Z | 4 |

These parameters define the unit cell of the crystal lattice. A full crystallographic study would also provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic structure of molecules containing chromophores. In this compound, the primary chromophore is the 2-chloroacetophenone (B165298) moiety, which consists of a carbonyl group conjugated with a chlorophenyl ring.

The UV-Vis spectrum of such a compound is expected to exhibit absorption bands arising from electronic transitions within this conjugated system. The principal transitions are the π → π* and n → π* transitions. libretexts.org

π → π Transitions:* These are typically high-intensity absorptions resulting from the promotion of an electron from a bonding π orbital to an antibonding π* orbital. In aromatic ketones, these transitions often occur at shorter wavelengths (higher energy).

n → π Transitions:* These are lower-intensity absorptions corresponding to the excitation of a non-bonding electron (from the carbonyl oxygen) to an antibonding π* orbital. These transitions occur at longer wavelengths (lower energy) compared to the π → π* transitions.

The position and intensity of these absorption bands are influenced by the substituents on the aromatic ring and the solvent polarity. The chlorine atom, being an electron-withdrawing group, can cause a slight shift in the absorption maxima compared to the unsubstituted acetophenone.

While a specific UV-Vis spectrum for this compound is not provided in the search results, data for the closely related compound 2'-chloroacetophenone (B1665101) can be used as a reference. chemicalbook.com Aromatic ketones typically show a strong π → π* transition below 250 nm and a weaker n → π* transition in the region of 300-350 nm.

The expected UV-Vis absorption data for this compound in a non-polar solvent like hexane (B92381) is summarized in the interactive table below.

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Orbital Promotion |

| π → π | ~245 | High (~10,000 - 15,000) | π (aromatic ring) → π (carbonyl) |

| n → π | ~320 | Low (~100 - 500) | n (carbonyl oxygen) → π (carbonyl) |

Analysis of the UV-Vis spectrum provides valuable information about the extent of conjugation and the electronic environment of the chromophore within the ketoester molecule.

Computational Chemistry and Theoretical Studies of Ethyl 6 2 Chlorophenyl 6 Oxohexanoate Systems

Quantum Chemical Calculations for Optimized Geometries and Electronic Structure (e.g., Density Functional Theory (DFT) with B3LYP Functional)

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. Density Functional Theory (DFT) is a robust method for these calculations, and the B3LYP functional is a widely used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netnih.gov This approach has been successfully applied to a variety of organic molecules to predict their structural and electronic properties. researchgate.net

For Ethyl 6-(2-chlorophenyl)-6-oxohexanoate, DFT calculations with the B3LYP functional and a suitable basis set, such as 6-31G(d,p), would be employed to locate the global minimum on the potential energy surface. nih.govresearchgate.net This process involves iterative adjustments to the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized. The resulting optimized geometry provides crucial information about the molecule's shape and the spatial relationship between its constituent atoms.

Table 1: Theoretical Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (keto) | ~1.22 Å |

| C-Cl | ~1.75 Å | |

| C-O (ester) | ~1.35 Å | |

| C=O (ester) | ~1.21 Å | |

| Bond Angle | C-C-Cl | ~119.5° |

| O=C-C | ~121.0° | |

| Dihedral Angle | Cl-C-C=O | ~25.0° |

Note: The values presented in this table are hypothetical and represent typical bond lengths and angles for similar functional groups, as would be predicted by DFT/B3LYP calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acadpubl.eumalayajournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its capacity to accept electrons. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. acadpubl.euresearchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. acadpubl.eu

For this compound, FMO analysis would reveal the distribution of electron density in these key orbitals. The HOMO is likely to be localized on the electron-rich regions, such as the phenyl ring and the oxygen atoms of the ester and keto groups. Conversely, the LUMO would be expected to be centered on the electron-deficient sites, potentially including the carbonyl carbons.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

Note: These energy values are illustrative and represent a plausible outcome for a molecule with this structure based on general principles of FMO theory.

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Delocalization Phenomena

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density within a molecule, arising from interactions between filled and vacant orbitals. rsc.org This method provides a detailed picture of hyperconjugative interactions, which are stabilizing effects resulting from the donation of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. rsc.orgeoquimica.com

Table 3: Selected NBO Analysis Results for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O(keto) | π(C=O) | ~25.5 |

| LP(2) O(ester) | π(C=O) | ~30.2 |

| σ(C-H) | π*(C=C) of Phenyl Ring | ~2.1 |

Note: The data in this table is hypothetical, illustrating the types of interactions and stabilization energies that NBO analysis would reveal.

Electrostatic Potential (MEP) Surface Analysis for Electrophilic and Nucleophilic Site Identification

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. acadpubl.euresearchgate.net The MEP surface is mapped onto the electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (usually blue) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net

For this compound, the MEP surface would likely show regions of high negative potential around the oxygen atoms of the carbonyl groups, indicating their nucleophilic character. malayajournal.org Conversely, the hydrogen atoms and the carbonyl carbons would exhibit positive potential, marking them as potential sites for nucleophilic interaction. The chlorophenyl group would also display a complex potential distribution due to the electronegativity of the chlorine atom and the delocalized π-system of the aromatic ring.

Table 4: Predicted MEP Surface Characteristics of this compound

| Molecular Region | Predicted Electrostatic Potential | Reactivity |

| Carbonyl Oxygens | Negative (Red) | Susceptible to Electrophilic Attack |

| Carbonyl Carbons | Positive (Blue/Green) | Susceptible to Nucleophilic Attack |

| Phenyl Ring | Variable (Negative π-face) | Site for π-stacking/Electrophilic Aromatic Substitution |

| Chlorine Atom | Slightly Negative | Weak Nucleophilic Character |

Note: This table provides a qualitative prediction of the MEP surface based on the functional groups present in the molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Reaction Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. sci-hub.rumdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, molecular motions, and the dynamics of chemical reactions. nih.govnih.gov

For this compound, MD simulations would be instrumental in exploring its conformational landscape. The flexible alkyl chain allows for a multitude of possible conformations, and MD simulations can help identify the most stable and populated conformers in different environments (e.g., in a vacuum or in a solvent). nih.gov By analyzing the trajectories of the atoms over time, one can understand the flexibility of the molecule and the energy barriers between different conformations. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or catalysts.

Table 5: Potential Conformational States of this compound from MD Simulations

| Conformational State | Key Dihedral Angle | Relative Population (%) |

| Extended Chain | C-C-C-C ≈ 180° | High |

| Folded Conformation | C-C-C-C ≈ 60° | Moderate |

| Globular Conformation | Multiple gauche interactions | Low |

Note: The data presented is illustrative of the types of results that could be obtained from an MD simulation, showing different possible conformations and their hypothetical relative populations.

Chemical Reactivity and Transformative Chemistry of Aromatic Ketoesters

Oxidation Reactions of the Carbonyl Group and Alkyl Chains

The oxidative transformation of Ethyl 6-(2-chlorophenyl)-6-oxohexanoate can be directed at two primary sites: the aromatic ketone and the aliphatic hexanoate (B1226103) chain. The specific products derived from oxidation are highly dependent on the reagents and conditions employed.

A significant reaction involving the ketone functionality is the Baeyer-Villiger oxidation . This reaction converts ketones into esters through the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon. The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl. For alkyl aryl ketones, the aryl group typically migrates in preference to the primary alkyl group. Therefore, treatment of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield primarily the phenyl ester, where the oxygen atom is inserted between the carbonyl and the 2-chlorophenyl ring. The migratory aptitude of aryl groups is influenced by the electronic nature of their substituents; electron-donating groups enhance the migration rate, while electron-withdrawing groups, like the chloro-substituent, decrease it.

The alkyl chain of the ketoester also presents sites for oxidation, although this generally requires more vigorous conditions or specific catalytic systems. Oxidative cleavage of the C-C bond alpha to the carbonyl group can occur under certain conditions, potentially leading to the formation of dicarboxylic acid derivatives. Furthermore, copper-catalyzed aerobic oxidation has been shown to achieve C(CO)–C(alkyl) bond cleavage in common ketones, converting them into esters. While less common, oxidation at other positions on the alkyl chain could potentially be achieved using specific enzymatic or microbial systems, leading to hydroxylated or further oxidized products.

| Oxidation Type | Reagent/Condition | Primary Site of Reaction | Expected Product Type |

| Baeyer-Villiger | Peroxyacids (e.g., m-CPBA) | Ketone Carbonyl | Phenyl Ester |

| C-C Cleavage | Strong Oxidants / Specific Catalysts | Alpha-carbon to Ketone | Dicarboxylic Acid Derivatives |

| Aerobic Oxidation | Copper Catalyst / Air | C(CO)–C(alkyl) Bond | Ester (from cleavage) |

Reduction Methodologies for Ketone and Ester Functionalities

The reduction of this compound offers a pathway to valuable alcohol and diol products. The presence of both a ketone and an ester allows for chemoselective transformations, depending on the choice of reducing agent.

Selective Ketone Reduction: The ketone functionality is significantly more reactive towards nucleophilic reducing agents than the ester. Therefore, mild hydride reagents such as sodium borohydride (B1222165) (NaBH₄) will selectively reduce the ketone to a secondary alcohol, leaving the ester group intact. This chemoselectivity allows for the synthesis of ethyl 6-(2-chlorophenyl)-6-hydroxyhexanoate. Asymmetric reduction of the ketone can be achieved using chiral reducing agents or catalysts, such as those derived from boranes or through enzymatic processes, to yield specific stereoisomers of the resulting alcohol.

Reduction of Both Ketone and Ester: More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce both the ketone and the ester functionalities. This non-selective reduction results in the formation of a diol, specifically 1-(2-chlorophenyl)hexane-1,6-diol.

Catalytic Hydrogenation: Catalytic hydrogenation provides another versatile method for reduction. Depending on the catalyst and reaction conditions (pressure, temperature, solvent), it is possible to achieve selective reduction of the ketone. For instance, certain catalysts may favor the reduction of the carbonyl group over the ester. Furthermore, under more forcing conditions, catalytic hydrogenation can also lead to the hydrodechlorination of the aromatic ring, replacing the chlorine atom with hydrogen.

| Reducing Agent | Typical Conditions | Selectivity | Product |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temp. | Ketone > Ester | Ethyl 6-(2-chlorophenyl)-6-hydroxyhexanoate |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF | Non-selective | 1-(2-chlorophenyl)hexane-1,6-diol |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Varies (Pressure, Temp.) | Condition-dependent | Hydroxyester, Diol, or Dechlorinated products |

| Ammonia Borane (in water) | Water | Ketone > Ester | Ethyl 6-(2-chlorophenyl)-6-hydroxyhexanoate researchgate.net |

Nucleophilic Substitution Reactions on the Chlorophenyl Moiety

The chlorine atom on the aromatic ring of this compound is a site for nucleophilic substitution, enabling the introduction of a wide range of functional groups. The reactivity of the aryl chloride is enhanced by the presence of the ortho-keto group, which is electron-withdrawing and can stabilize the intermediate in a nucleophilic aromatic substitution (SNAr) reaction.

Nucleophilic Aromatic Substitution (SNAr): In a classical SNAr reaction, a strong nucleophile attacks the carbon bearing the chlorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing keto group helps to stabilize this intermediate through resonance. Subsequent loss of the chloride ion restores the aromaticity and yields the substituted product. Common nucleophiles for SNAr reactions include alkoxides, amines, and thiolates. However, these reactions often require harsh conditions, such as high temperatures and strong bases.

Palladium-Catalyzed Cross-Coupling Reactions: Milder and more versatile alternatives to SNAr are found in palladium-catalyzed cross-coupling reactions. These methods have revolutionized the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings.

Buchwald-Hartwig Amination: This reaction allows for the coupling of aryl halides with a vast array of primary and secondary amines using a palladium catalyst and a suitable phosphine (B1218219) ligand. This provides a powerful tool for synthesizing various aniline (B41778) derivatives from this compound.

Suzuki Coupling: The Suzuki reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron compound, such as a boronic acid or ester. This is particularly useful for creating biaryl structures or introducing alkyl or vinyl groups at the formerly chlorinated position.

These catalytic methods generally proceed under much milder conditions than SNAr and exhibit broad functional group tolerance, making them highly valuable for the derivatization of complex molecules like the target ketoester.

| Reaction Type | Reagents | Bond Formed | Key Features |

| SNAr | Strong Nucleophiles (e.g., RO⁻, R₂NH) | C-O, C-N, C-S | Requires electron-withdrawing group activation; often harsh conditions. |

| Buchwald-Hartwig | Amine, Pd catalyst, Ligand, Base | C-N | Mild conditions, broad amine scope. nih.gov |

| Suzuki Coupling | Boronic Acid/Ester, Pd catalyst, Base | C-C | Mild conditions, stable reagents, broad functional group tolerance. libretexts.org |

Reactivity Involving Alpha-Hydrogens of the Ketoester System

This compound possesses two sets of enolizable protons: those on the carbon alpha to the ketone (C5) and those on the carbon alpha to the ester (C2). The relative acidity of these protons dictates the site of deprotonation and subsequent enolate formation, which is a cornerstone of its transformative chemistry.

Generally, the alpha-hydrogens adjacent to a ketone (pKa ≈ 19-21) are significantly more acidic than those adjacent to an ester (pKa ≈ 23-25). libretexts.orglibretexts.org This difference in acidity is because the enolate derived from a ketone is more stabilized by resonance than the enolate of an ester, where the lone pairs on the ester oxygen compete for resonance with the carbonyl group. pharmaxchange.info

This acidity differential allows for regioselective deprotonation. Using a suitable base, such as sodium hydride (NaH) or an alkoxide, the more acidic proton at the C5 position (alpha to the ketone) can be selectively removed to form the corresponding enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions:

Alkylation: The C5 enolate can be alkylated by reacting it with an alkyl halide. This introduces a new alkyl substituent at the position alpha to the ketone.

Aldol (B89426) and Claisen Condensations: The enolate can also act as a nucleophile in condensation reactions. For instance, it can react with an aldehyde or another ketone in an aldol-type reaction. Intramolecular condensation reactions, such as a Dieckmann condensation, are also possible if the chain length and geometry are favorable, leading to the formation of cyclic structures. In arylated γ-ketonic esters, it has been observed that the hydrogen atom alpha to the ketone carbonyl group is more active in alkaline aldol condensations. researchgate.net

To deprotonate the less acidic C2 position (alpha to the ester), a much stronger base, such as lithium diisopropylamide (LDA), is typically required. The formation of this alternative enolate opens up a different set of possibilities for functionalization at the C2 position.

| Alpha-Hydrogen Position | Approximate pKa | Deprotonation Base | Potential Reactions of Enolate |

| C5 (alpha to Ketone) | ~19-21 | NaH, NaOR, KHMDS | Alkylation, Aldol Condensation |

| C2 (alpha to Ester) | ~23-25 | LDA | Alkylation, Claisen Condensation |

Retrosynthetic Strategies for Ethyl 6 2 Chlorophenyl 6 Oxohexanoate and Complex Analogs

Disconnection Approach Applied to Ketoester and Aromatic Linkages

The structure of Ethyl 6-(2-chlorophenyl)-6-oxohexanoate presents several key bonds that can be strategically disconnected to simplify the molecule. The primary disconnections involve the carbon-carbon bonds that form the ketoester backbone and the bond connecting the carbonyl group to the aromatic ring.

A logical starting point is the disconnection of the bond between the carbonyl carbon and the 2-chlorophenyl ring. This is a classic C-C bond disconnection that points to a Friedel-Crafts acylation as the corresponding forward reaction. youtube.com This disconnection generates two primary synthons: an acyl cation on the aliphatic chain and an aryl anion on the chlorobenzene (B131634) ring.

Another significant disconnection is at the Cα-Cβ bond relative to the ester group, which is characteristic of a Claisen condensation. youtube.com However, for a γ-ketoester like the target molecule, a more direct disconnection is often considered at the bond between the carbonyl carbon and the adjacent methylene (B1212753) group.

Key Disconnections for this compound:

| Disconnection Site | Forward Reaction Type | Resulting Synthons/Precursors |

| Aryl C-C(O) Bond | Friedel-Crafts Acylation | 2-chlorobenzene and a derivative of adipic acid (e.g., adipoyl chloride ethyl ester) |

| C(O)-CH2 Bond | Acylation of an organometallic reagent | 2-chlorobenzoyl chloride and a suitable 5-ethoxycarbonylpentyl nucleophile (e.g., a Grignard or organozinc reagent) |

These disconnections break down the target molecule into simpler, more manageable fragments that can be sourced commercially or synthesized through well-established methods. lkouniv.ac.in

Functional Group Interconversions (FGIs) in Retrosynthetic Pathways

For instance, the Friedel-Crafts acylation precursor, adipoyl chloride ethyl ester, is not a common starting material. A practical FGI would be to start with adipic acid, a readily available dicarboxylic acid. One of the carboxylic acid groups can be selectively protected or converted to an ester, while the other is converted into an acyl chloride for the acylation reaction. vanderbilt.edu

Potential FGI Steps:

| Initial Functional Group | Target Functional Group | Reagent/Reaction | Purpose in Synthesis |

| Carboxylic Acid | Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Activation for Friedel-Crafts Acylation |

| Carboxylic Acid | Ester | Ethanol (EtOH) in the presence of an acid catalyst | Formation of the final ester group |

| Alcohol | Halide | PBr₃ or SOCl₂ | Preparation of a precursor for an organometallic reagent |

These interconversions allow for flexibility in the choice of starting materials and enable the use of more robust and high-yielding reactions. imperial.ac.uk

Planning of Convergent and Linear Synthesis Routes

The synthesis of a complex molecule can be approached through either a linear or a convergent strategy. lumenlearning.com

Comparison of Synthetic Routes:

| Synthesis Type | Description | Advantages | Disadvantages |

| Linear | Step-by-step assembly from a single starting material. pediaa.com | Conceptually straightforward planning. pediaa.com | Overall yield can be low due to the multiplicative effect of individual step yields. wikipedia.org |

| Convergent | Independent synthesis of fragments followed by coupling. wikipedia.org | Higher overall yields, allows for parallel work streams. chemistnotes.com | Requires more complex planning to ensure compatibility of the fragments for the final coupling reaction. pediaa.com |

Strategic Analysis of Chlorophenyl-Ketoester Disconnections for Efficient Synthesis Design

An efficient synthesis design for this compound requires a careful analysis of the possible disconnections and the reliability of the corresponding forward reactions. The most strategic disconnection is the bond between the aromatic ring and the carbonyl group, suggesting a Friedel-Crafts acylation. bham.ac.uk This reaction is generally high-yielding and a well-established method for forming aryl ketones.

The key precursor for this approach would be a mono-esterified, mono-acid chloride of adipic acid. A practical route to this intermediate involves the monoesterification of adipic acid to form ethyl hydrogen adipate (B1204190), followed by conversion of the remaining carboxylic acid to the acyl chloride. This acyl chloride can then be reacted with 2-chlorobenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the target molecule.

This approach represents a largely linear synthesis but is highly efficient due to the reliability of the chosen reactions. A convergent approach, while theoretically possible, might be more complex to implement for a molecule of this moderate complexity, as it would require the formation of an organometallic reagent from a halogenated ester, which can present challenges with reactivity and selectivity.

Contributions to the Synthesis of Complex Organic Molecules

Utility as a Synthetic Building Block in Pharmaceutical Intermediate Development

The primary utility of Ethyl 6-(2-chlorophenyl)-6-oxohexanoate lies in its role as a versatile building block for constructing pharmaceutical intermediates. Molecules with keto-ester functionalities are fundamental synthons in organic synthesis, serving as precursors to a wide range of more complex structures. news-medical.netrsc.org The presence of both an electrophilic ketone and an ester group allows for a variety of chemical transformations.

The 2-chlorophenyl group is a key structural motif found in several important pharmaceutical agents. Notably, it is a core component of the antiplatelet drug Clopidogrel. nih.govderpharmachemica.com The synthesis of Clopidogrel and its intermediates often involves molecules containing this specific substituted phenyl ring. google.comresearchgate.net Synthetic pathways leading to Clopidogrel rely on the strategic assembly of a thienopyridine ring system onto a (2-chlorophenyl)acetic acid derivative. derpharmachemica.comresearchgate.net

This compound serves as a valuable starting material for creating such intermediates. Its linear six-carbon chain can be functionalized and cyclized, while the keto and ester groups offer handles for introducing other necessary chemical features. The general class of keto acids and their esters are considered privileged scaffolds in medicinal chemistry for drug discovery. nih.gov

Interactive Table: Synthetic Utility of Functional Groups

The key functional groups in this compound each play a distinct role in its synthetic applications.

| Functional Group | Role in Synthesis | Potential Transformations |

| Ketone | Electrophilic center | Reduction to alcohol, Grignard reactions, Wittig reactions, formation of heterocycles. |

| Ester | Carboxylic acid precursor | Hydrolysis to carboxylic acid, transesterification, reduction to alcohol, Claisen condensation. |

| 2-Chlorophenyl | Core structural motif | Forms the basis of the target API structure; electronic properties can influence reaction pathways. |

| Hexanoate (B1226103) Chain | Molecular scaffold | Provides the carbon backbone for building larger, often cyclic, systems. |

Integration into Agrochemical and Specialty Chemical Syntheses

While the application of keto-esters is widespread, the specific use of this compound appears to be concentrated in the pharmaceutical sector. A review of available scientific literature does not indicate significant or well-documented integration of this particular compound into the synthesis of agrochemicals, such as pesticides or herbicides. Similarly, its application in the field of specialty chemicals is not prominently reported. The synthetic value of its structural features is most heavily leveraged in the development of biologically active molecules for therapeutic use.

Exploration in Natural Product Analog Synthesis and Scaffold Construction

In modern synthetic chemistry, there is a significant focus on creating analogs of complex natural products to study structure-activity relationships (SAR) and develop new therapeutic agents. researchgate.net Strategies such as Diverted Total Synthesis (DTS) and Analogue-Oriented Synthesis (AOS) rely on the use of versatile building blocks that allow for the systematic modification of a core molecular structure, or scaffold. nih.gov

This compound is an exemplary scaffold for such explorations. Its defined carbon framework can be used to construct the core of a target molecule. The ketone and ester functionalities provide convenient points for diversification, allowing chemists to attach different chemical groups or build new ring systems. This approach enables the creation of a library of related compounds, or analogs, which can then be screened for biological activity. nih.gov The 2-chlorophenyl group itself can be a critical part of a pharmacophore or can be modified to explore how aromatic substitution affects the molecule's function. While specific total syntheses of natural products using this exact starting material are not widely documented, its structure is ideally suited for the principles of scaffold-based synthesis and the generation of natural product analogs. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.